2-Bromo-3-methoxy-5,6-dimethylpyrazine
Description
Overview of Pyrazine (B50134) as a Core Heterocyclic Scaffold
The pyrazine ring is an important heterocyclic scaffold, a core molecular framework upon which more complex structures are built. nih.govresearchgate.net As a 1,4-diazine, it belongs to the family of π-deficient ring systems, which influences its reactivity and properties. researchgate.netslideshare.net This electron-deficient nature is a key feature that medicinal chemists leverage in the development of new therapeutic agents. benthamdirect.com
Pyrazine-containing compounds demonstrate a wide array of biological activities, and their scaffold is present in several clinically significant drugs. benthamdirect.comnih.gov For example, pyrazinamide (B1679903) is a crucial first-line medication for treating tuberculosis. taylorandfrancis.com The versatility of the pyrazine scaffold allows it to be a building block in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals. fiveable.me Its presence is noted in numerous natural products and synthetic small molecules with interesting applications in anticancer, antimalarial, and antimicrobial research. nih.gov
Table 1: Examples of Bioactive Pyrazine Derivatives
| Compound | Therapeutic Use/Activity |
|---|---|
| Pyrazinamide | Antitubercular agent taylorandfrancis.com |
| Amiloride | Potassium-sparing diuretic |
| Bortezomib | Anticancer (multiple myeloma) nih.gov |
This table is interactive and can be sorted by column.
Historical Context and Evolution of Pyrazine Research
The history of pyrazine synthesis dates back to the 19th century, with some of the earliest methods still being relevant today. The Staedel–Rugheimer pyrazine synthesis was first reported in 1876, followed by the Gutknecht pyrazine synthesis in 1879. wikipedia.org These early methods laid the groundwork for the synthesis of a vast number of pyrazine derivatives.
Initially, pyrazines were identified in natural sources, often associated with the characteristic nutty or roasted aromas and flavors of cooked foods. researchgate.netfiveable.me They are formed naturally during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. researchgate.net
The discovery of biologically active pyrazines, such as the pteridines (e.g., folic acid) and alloxazines (e.g., riboflavin), which were first isolated from butterfly wings in 1891, marked a significant evolution in pyrazine research. britannica.com This shifted the focus towards their potential in biological systems and medicine. Research into pyrazine derivatives has since expanded rapidly, with a continuous stream of new synthetic methods and applications being developed, particularly in the last few decades. tandfonline.comresearchgate.net
Fundamental Structural Features and Aromaticity of the Pyrazine Ring System
Pyrazine (C₄H₄N₂) is a heterocyclic aromatic organic compound. taylorandfrancis.comwikipedia.org It is a symmetrical, planar molecule featuring a six-membered ring with two nitrogen atoms in a para orientation. researchgate.netwikipedia.org
Key Structural and Chemical Properties of Pyrazine
| Property | Description | Reference |
| Molecular Formula | C₄H₄N₂ | fiveable.me |
| Aromaticity | Pyrazine is an aromatic compound. The two nitrogen atoms are sp² hybridized, and their lone pair electrons are in orbitals perpendicular to the π system, thus not participating in the aromatic sextet. | slideshare.net |
| Basicity | Pyrazine is a very weak base (pKa = 0.6), weaker than pyridine, pyridazine, and pyrimidine. The electron-withdrawing effect of the second nitrogen atom reduces the availability of the lone pairs for protonation. | slideshare.netmdpi.com |
| Reactivity | The presence of two electronegative nitrogen atoms makes the pyrazine ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic substitution reactions. | slideshare.netfiveable.me |
| Solubility | It is a colorless, water-soluble solid. britannica.com |
The aromatic nature of the pyrazine ring is a defining characteristic. Unlike the lone pairs in pyrrole, the lone pairs on pyrazine's nitrogen atoms are not part of the delocalized π-electron system that confers aromaticity. mdpi.com This electronic configuration significantly influences the molecule's chemical reactivity, making it distinct from both benzene (B151609) and other nitrogen-containing heterocycles like pyridine. fiveable.memdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-3-methoxy-5,6-dimethylpyrazine |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3 |
InChI Key |
VTGIPXMZCONXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)OC)Br)C |
Origin of Product |
United States |
Reactivity and Transformation of 2 Bromo 3 Methoxy 5,6 Dimethylpyrazine
Reactivity of Bromopyrazine Moieties
The bromine atom at the 2-position of the pyrazine (B50134) ring is a key functional handle for molecular elaboration. As a halogen, it significantly influences the electronic properties of the pyrazine ring and serves as a versatile leaving group or a partner in various coupling reactions.
Cross-Coupling Reactions of Bromo-Substituted Pyrazines
Bromo-substituted pyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
The bromine atom on the pyrazine ring facilitates several types of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For 2-bromo-3-methoxy-5,6-dimethylpyrazine, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. Studies on similarly substituted heterocyclic compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine, demonstrate that Suzuki-Miyaura reactions can proceed effectively, allowing for the stepwise substitution of bromine atoms. beilstein-journals.orgnih.gov The regioselectivity can be influenced by the steric hindrance of the adjacent methyl and methoxy (B1213986) groups.
Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. While often effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. However, it remains a viable option for specific synthetic challenges where other methods fail. The reactivity in Stille couplings is also subject to electronic and steric influences within the substrate. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the amination of aryl halides, including bromopyrazines, with a wide variety of primary and secondary amines. The reaction is catalyzed by a palladium complex, often employing bulky electron-rich phosphine (B1218219) ligands. For this compound, this would provide a direct route to 2-amino-3-methoxy-5,6-dimethylpyrazine derivatives. Research on related substrates like 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine and 3-halo-2-aminopyridines has shown the effectiveness of Buchwald-Hartwig amination in synthesizing complex nitrogen-containing heterocycles. researchgate.netnih.gov The choice of ligand and base is critical to overcome potential challenges, such as catalyst inhibition by the nitrogen atoms of the pyrazine ring. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd/C, Pd(OAc)₂ with phosphine ligands |
| Stille | Organotin (e.g., R-SnBu₃) | C-C | Pd(PPh₃)₄ |
| Buchwald-Hartwig | Amine (R-NH₂) | C-N | Pd₂(dba)₃ with ligands like BINAP, RuPhos, BrettPhos |
In poly-substituted or poly-halogenated pyrazines, the selectivity of cross-coupling reactions is a critical consideration. Both chemoselectivity (differentiating between different types of leaving groups) and regioselectivity (differentiating between similar leaving groups at different positions) are governed by the electronic and steric environment of the reaction center. nih.gov
For a molecule like this compound, the primary site of reactivity in palladium-catalyzed cross-coupling is the carbon-bromine bond. The oxidative addition of the palladium catalyst to the C-Br bond is the initial and often rate-determining step. The electron-deficient nature of the pyrazine ring facilitates this step.
Steric Effects: The methoxy group at the 3-position and the methyl group at the 6-position create a sterically hindered environment around the bromine atom. This steric hindrance can influence the rate of the reaction and the choice of an appropriate bulky phosphine ligand on the palladium catalyst may be necessary to promote the reaction. beilstein-journals.orgnih.gov In cases of multiple halogen substituents, less sterically hindered positions are generally more reactive. beilstein-journals.orgnih.gov For instance, in the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridines, substitution was observed to occur sequentially, with steric factors playing a key role in determining the order of reaction. beilstein-journals.orgnih.gov
Nucleophilic Substitution Reactions on Bromopyrazines
The bromine atom on an electron-deficient ring system like pyrazine can be susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer complex, which then expels the bromide ion to yield the substituted product. The presence of electron-withdrawing nitrogen atoms in the pyrazine ring activates the system towards this type of reaction. The bromine atom can be displaced by various nucleophiles such as amines, alkoxides, or thiols.
Other Functional Group Interconversions Involving Bromine
Beyond coupling and substitution reactions, the bromine atom can be involved in other transformations. For example, it can be converted into an organolithium or Grignard reagent through metal-halogen exchange. These organometallic intermediates can then react with a variety of electrophiles to introduce different functional groups. However, the presence of other functional groups on the pyrazine ring requires careful selection of reaction conditions to avoid side reactions.
Reactivity of Methoxy-Substituted Pyrazines
The methoxy group at the 3-position is an electron-donating group through resonance and can influence the reactivity of the pyrazine ring. While generally stable, the methoxy group can undergo specific reactions. One notable reaction is ether cleavage, which can be accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would convert the methoxy group into a hydroxyl group, yielding the corresponding pyrazinol. The reactivity of the methoxy group is also influenced by the electronic nature of the pyrazine ring and the other substituents present. rsc.org
Table 2: Summary of Compound Reactivity
| Functional Group | Position | Type of Reactivity | Potential Products |
|---|---|---|---|
| Bromo | 2 | Palladium-Catalyzed Cross-Coupling | Arylated, alkylated, or aminated pyrazines |
| Bromo | 2 | Nucleophilic Aromatic Substitution | Amino, alkoxy, or thioether substituted pyrazines |
| Methoxy | 3 | Ether Cleavage | 3-Hydroxypyrazine derivatives |
Stability and Transformations of the Ether Linkage
The methoxy group at the C-3 position of this compound is a key determinant of its chemical character. Generally, the ether linkage in methoxypyrazines is relatively stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions or through specific enzymatic actions. In the context of related methoxypyrazines found in nature, such as those in grapes and wine, the stability of the methoxy group is crucial to their aromatic profile. nih.govnih.gov
Transformations involving the ether linkage are often aimed at creating derivatives with altered biological or chemical properties. One common transformation is demethylation to yield the corresponding pyrazin-2-ol. This can be achieved using strong acids or Lewis acids, which protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack. While specific studies on this compound are not prevalent, the general reactivity of aryl methyl ethers suggests that reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) would be effective for this transformation.
Furthermore, the electronic nature of the pyrazine ring, being electron-deficient, influences the stability of the methoxy group. The two nitrogen atoms withdraw electron density from the ring, which can, in turn, affect the C-O bond of the methoxy substituent. However, the presence of electron-donating methyl groups at positions 5 and 6 partially mitigates this effect.
Reactivity of Alkyl-Substituted Pyrazines
The presence of two methyl groups at the C-5 and C-6 positions of the pyrazine ring introduces specific sites for chemical modification.
C-H Functionalization at Methyl Positions
The methyl groups on the pyrazine ring are potential sites for C-H functionalization, a powerful tool in modern organic synthesis for creating more complex molecules. While the C-H bonds of methyl groups are generally unreactive, their attachment to the electron-deficient pyrazine ring can facilitate their activation.
Research on related alkyl-substituted N-heterocycles has demonstrated that these methyl groups can undergo a variety of transformations. nih.gov These include:
Halogenation: Under radical conditions, using reagents like N-bromosuccinimide (NBS), the methyl groups can be selectively halogenated to form bromomethyl derivatives. These derivatives are versatile intermediates for further nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents can convert the methyl groups into carboxylic acids. The resulting pyrazinecarboxylic acids are valuable precursors for the synthesis of amides, esters, and other functional groups.
Deprotonation and Alkylation: Although the acidity of the methyl protons is not exceptionally high, strong bases can deprotonate them to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds.
The specific conditions required for these transformations on this compound would need experimental optimization, taking into account the influence of the other substituents on the ring.
Synergistic Electronic and Steric Effects of Multiple Substituents on Pyrazine Reactivity
The reactivity of the this compound ring is a result of the combined electronic and steric effects of its four substituents. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. taylorfrancis.comimperial.ac.uk This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution but generally resistant to electrophilic aromatic substitution. uoanbar.edu.iq
The substituents modulate this inherent reactivity in a synergistic manner:
Bromo Group (C-2): The bromine atom is an electron-withdrawing group through its inductive effect (-I) and a weak deactivator. However, it possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions, although electrophilic substitution is generally disfavored on the pyrazine ring. libretexts.org In nucleophilic substitution reactions, the bromo group is a good leaving group, making the C-2 position a primary site for such reactions.
Methoxy Group (C-3): The methoxy group is a strong electron-donating group through resonance (+M) and a weak electron-withdrawing group through induction (-I). Its primary effect is to activate the ring towards electrophilic attack at the ortho and para positions. libretexts.org In the context of the electron-deficient pyrazine ring, this electron-donating character can partially counteract the deactivating effect of the nitrogen atoms and the bromo group.
Dimethyl Groups (C-5 and C-6): The two methyl groups are electron-donating through induction (+I) and hyperconjugation. They increase the electron density of the pyrazine ring, making it more reactive towards electrophiles than an unsubstituted pyrazine, while also providing steric hindrance around their positions.
The interplay of these effects can be summarized as follows:
| Substituent | Position | Electronic Effect | Steric Effect |
| Bromo | 2 | -I, +M (weak) | Moderate |
| Methoxy | 3 | +M, -I | Moderate |
| Methyl | 5 | +I, Hyperconjugation | Moderate |
| Methyl | 6 | +I, Hyperconjugation | Moderate |
The net result of these synergistic effects is a complex reactivity profile. For instance, in a potential nucleophilic aromatic substitution, the bromo group at the C-2 position is the most likely to be displaced due to its nature as a good leaving group and the electron-withdrawing character of the adjacent nitrogen and the bromo substituent itself. The methoxy and dimethyl groups, being electron-donating, would likely disfavor nucleophilic attack at their respective positions.
Conversely, for any potential electrophilic attack, the directing effects of the substituents would be in competition. The powerful activating and ortho, para-directing methoxy group would strongly favor substitution at the C-5 position. However, this position is already occupied by a methyl group. The interplay between the directing power of the methoxy group and the steric hindrance from the existing methyl groups would be a critical factor in determining the outcome of such a reaction. It is generally observed that when multiple substituents are present, the most strongly activating group dictates the position of substitution, though steric factors can also play a significant role. libretexts.orgyoutube.com
Advanced Spectroscopic Characterization of 2 Bromo 3 Methoxy 5,6 Dimethylpyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, offering a window into the precise connectivity and spatial arrangement of atoms within a molecule.
Proton NMR spectroscopy would be instrumental in defining the substitution pattern on the pyrazine (B50134) ring. The chemical shifts (δ) of the protons associated with the two methyl groups and the methoxy (B1213986) group would provide critical information. The proximity of the bromine atom and the methoxy group to the methyl groups would influence their respective chemical shifts, likely causing them to appear at distinct positions in the spectrum. The absence of any other aromatic protons on the pyrazing ring would simplify the spectrum, with the main signals arising from the methyl and methoxy protons.
To definitively assign the proton and carbon signals and to establish through-bond and through-space correlations, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In 2-Bromo-3-methoxy-5,6-dimethylpyrazine, long-range couplings between the protons of the two distinct methyl groups might be observable, providing further structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the methyl and methoxy groups based on the known ¹H chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the C3 carbon, and between the methyl protons and the C5 and C6 carbons, as well as adjacent carbons in the pyrazine ring. These correlations would be vital in confirming the substitution pattern.
Due to the lack of experimental data in the public domain, a representative data table for the NMR analysis of this compound cannot be constructed at this time.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations include:
C-H stretching vibrations from the methyl and methoxy groups, typically in the 2950-2850 cm⁻¹ region.
C=N and C=C stretching vibrations of the pyrazine ring, anticipated in the 1600-1400 cm⁻¹ range.
C-O stretching vibration of the methoxy group, which would likely appear in the 1250-1000 cm⁻¹ region.
C-Br stretching vibration , which would be found at lower wavenumbers, typically below 700 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. The pyrazine ring vibrations, which are often highly symmetric, would be expected to give strong signals in the Raman spectrum. The C-Br stretch may also be more prominent in the Raman spectrum compared to the FT-IR. Analysis of the polarization of the Raman bands could offer insights into the symmetry of the vibrational modes.
As with NMR data, the absence of published experimental spectra prevents the creation of a specific data table for the vibrational frequencies of this compound. The detailed analysis and assignment of these spectroscopic features await the synthesis and experimental characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, a critical step in the identification of a new or unknown compound. For this compound, with a chemical formula of C₇H₉BrN₂O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Illustrative HRMS Data:
While no specific HRMS data exists for this compound, the table below illustrates how such data would be presented. The presence of bromine would be distinguished by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Difference (ppm) |
| [C₇H₉⁷⁹BrN₂O+H]⁺ | 217.0029 | Data not available | Data not available |
| [C₇H₉⁸¹BrN₂O+H]⁺ | 219.0008 | Data not available | Data not available |
This table is for illustrative purposes only as no experimental data has been found for the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds in complex mixtures, as well as for assessing the purity of a substance. In the context of this compound, GC-MS would be used to separate it from any impurities, starting materials, or by-products from its synthesis. The mass spectrometer would then provide a mass spectrum for each separated component, aiding in its identification.
The retention time (RT) in the gas chromatogram would be characteristic of the compound under specific GC conditions, and the mass spectrum would show the molecular ion peak and fragmentation pattern. For instance, studies on related compounds like 2-methoxy-3,5-dimethylpyrazine (B149192) have utilized GC-MS to identify them in food products. nih.govthegoodscentscompany.com The fragmentation pattern in the mass spectrum provides structural information. For example, the loss of a methyl group (–CH₃) or a methoxy group (–OCH₃) would result in specific fragment ions.
Illustrative GC-MS Data:
The following table demonstrates the kind of data that would be obtained from a GC-MS analysis of a hypothetical sample containing this compound.
| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |
| Data not available | Data not available | This compound |
| Data not available | Data not available | Impurity A |
| Data not available | Data not available | Impurity B |
This table is for illustrative purposes only as no experimental data has been found for the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the electronic structure of the molecule. For aromatic compounds like pyrazines, UV-Vis spectra typically show absorptions corresponding to π → π* and n → π* electronic transitions.
For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands. The position and intensity of these bands (λmax and ε, respectively) are influenced by the pyrazine ring and its substituents (bromo, methoxy, and dimethyl groups). While no specific UV-Vis data for the target compound has been found, related methoxypyrazines have been reported to exhibit absorption maxima around 277 nm.
Illustrative UV-Vis Spectroscopic Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | Data not available | Data not available | π → π |
| Ethanol | Data not available | Data not available | n → π |
This table is for illustrative purposes only as no experimental data has been found for the target compound.
X-ray Crystallography for Solid-State Structural Determination
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would reveal the planarity of the pyrazine ring, the orientation of the methoxy and dimethyl substituents, and the precise location of the bromine atom. This technique would also provide information about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing in the solid state. To date, no crystal structure for this compound has been reported in the publicly accessible crystallographic databases.
Illustrative Crystallographic Data:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (e.g., C-Br, C-O) | Data not available |
| Bond Angles (e.g., C-N-C) | Data not available |
This table is for illustrative purposes only as no experimental data has been found for the target compound.
Computational Chemistry and Modeling of 2 Bromo 3 Methoxy 5,6 Dimethylpyrazine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a compound like 2-Bromo-3-methoxy-5,6-dimethylpyrazine, these computational techniques can predict its geometry, stability, and electronic behavior with a high degree of accuracy.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. The B3LYP hybrid functional is a commonly employed method for these calculations. For this compound, DFT calculations would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure.
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is crucial for predicting the electronic absorption spectra (UV-Vis spectra) of the compound, providing insights into its photophysical properties. By calculating the energies of electronic transitions, one can understand how the molecule interacts with light.
HOMO-LUMO Orbital Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a significant parameter that provides information about the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule that are most likely to be involved in chemical reactions.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the stability of a molecule. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the delocalization of electron density, which is a key factor in the stability of aromatic and conjugated systems like the pyrazine (B50134) ring in this compound. This analysis provides insights into hyperconjugative and charge transfer interactions within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, and electropositive regions that could interact with nucleophiles.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.
| Spectroscopic Parameter | Computational Method | Information Gained |
| Vibrational Frequencies | DFT | Prediction of FT-IR and Raman spectra, aiding in structural elucidation. |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Prediction of ¹H and ¹³C NMR spectra, crucial for structural confirmation. |
| Electronic Transitions | TD-DFT | Prediction of UV-Vis absorption spectra, providing insights into electronic properties. |
Reaction Mechanism Studies and Reactivity Predictions
Computational Assessment of Oxidative Addition Pathways and Reactivity Maps
Oxidative addition is a crucial step in many catalytic cross-coupling reactions, where the C-Br bond of this compound would be cleaved. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of such pathways.
DFT calculations can be employed to generate reactivity maps, such as the molecular electrostatic potential (MEP) and Fukui functions, which highlight the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would likely indicate a region of positive electrostatic potential around the bromine atom, making it a potential site for oxidative addition by a low-valent metal catalyst, such as a Pd(0) complex. The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, would exhibit negative electrostatic potential, indicating their nucleophilic character.
The Fukui function, a descriptor of local reactivity, can further pinpoint the sites for nucleophilic, electrophilic, and radical attack. For a nucleophilic attack on the pyrazine ring, which is relevant to the oxidative addition mechanism, the condensed Fukui function (f+) would be calculated. It is anticipated that the carbon atom attached to the bromine atom would exhibit a high f+ value, confirming its susceptibility to nucleophilic attack by a metal catalyst.
The mechanism of oxidative addition of aryl halides to transition metal complexes can proceed through different pathways, including a concerted three-centered insertion or a two-step SNAr-type mechanism. Computational studies on similar halo-N-heterocycles suggest that the operative pathway is influenced by the electronic properties of the substrate and the metal catalyst. For an electron-rich pyrazine system like this compound, a concerted pathway is a plausible route. DFT calculations can model the potential energy surface of these pathways to determine the most favorable reaction coordinate.
A hypothetical reactivity map for this compound is presented in Table 1, based on general principles of electronic effects of the substituents on a pyrazine ring.
Table 1: Predicted Reactivity Sites in this compound
| Site | Predicted Reactivity | Rationale |
| C2 (bonded to Br) | High susceptibility to oxidative addition | Electronegative bromine atom polarizes the C-Br bond, making the carbon electrophilic. |
| N1 and N4 | Nucleophilic centers | Lone pairs of electrons on the nitrogen atoms. |
| C5 and C6 | Susceptible to electrophilic attack | Electron-donating effect of the methyl groups increases electron density. |
| Methoxy (B1213986) Group (O) | Nucleophilic center | Lone pairs of electrons on the oxygen atom. |
Transition State Characterization and Reaction Pathway Elucidation
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational chemistry provides powerful tools to model these transient structures and map the energetic landscape of a reaction.
For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is displaced by a nucleophile, DFT calculations can be used to locate the transition state structure. masterorganicchemistry.com The geometry of the transition state would reveal the extent of bond formation between the incoming nucleophile and the pyrazine ring, as well as the degree of C-Br bond cleavage. The imaginary frequency obtained from a frequency calculation confirms the structure as a true transition state and describes the motion along the reaction coordinate.
The reaction pathway for a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-) can be computationally explored. The calculated energy profile would show the relative energies of the reactants, the Meisenheimer intermediate (a resonance-stabilized carbanion), the transition state for its formation, the transition state for the departure of the bromide ion, and the final product. The activation energy, determined from the energy difference between the reactants and the highest energy transition state, is a key parameter for predicting the reaction rate.
The presence of the methoxy and dimethyl substituents would influence the stability of the Meisenheimer intermediate and the transition states. The electron-donating nature of these groups would generally be expected to destabilize the negatively charged intermediate, potentially increasing the activation energy compared to an unsubstituted bromopyrazine. However, the precise energetic effects would require detailed computational analysis.
Table 2: Hypothetical Energetic Data for a Nucleophilic Aromatic Substitution Reaction
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants | 0.0 | C-Br: ~1.90 |
| Transition State 1 | +15 to +25 | C-Nu (forming): ~2.2-2.5, C-Br (lengthening): ~1.95-2.05 |
| Meisenheimer Intermediate | +5 to +10 | C-Nu (formed): ~1.4-1.5, C-Br (lengthened): ~2.1-2.3 |
| Transition State 2 | +10 to +20 | C-Nu (shortening): ~1.3-1.4, C-Br (breaking): >2.5 |
| Products | -5 to -15 | C-Nu: ~1.35 |
Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined through specific DFT calculations.
Molecular Dynamics (MD) Simulations
Conformational Analysis and Dynamic Behavior
The rotation around the C3-O bond of the methoxy group is a key conformational degree of freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers. It is expected that the methoxy group will have preferred orientations to minimize steric hindrance with the adjacent bromine atom and the pyrazine ring nitrogen. These preferences can be quantified by analyzing the dihedral angle distribution throughout the simulation trajectory.
Intermolecular Interactions and Solvation Effects
MD simulations are particularly well-suited for studying the interactions of a solute molecule with its environment, be it a solvent or another molecule. For this compound, understanding its intermolecular interactions is crucial for predicting its solubility, miscibility, and potential for self-assembly.
In a polar solvent like water, MD simulations can reveal the structure of the solvation shell around the molecule. It is anticipated that water molecules will form hydrogen bonds with the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group. The simulation can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solute-solvent interactions. The hydrophobic methyl groups and the bromine atom would likely be surrounded by a more structured arrangement of water molecules, characteristic of hydrophobic solvation.
The solvation free energy, a key thermodynamic property that governs solubility, can also be calculated from MD simulations using methods such as thermodynamic integration or free energy perturbation. nih.govbit.edu.cnnih.gov These calculations would provide a quantitative measure of how favorably this compound interacts with a given solvent.
Furthermore, MD simulations can be used to study the potential for π-π stacking interactions between two or more molecules of this compound. acs.org By analyzing the radial and angular distribution functions between the pyrazine rings, the preferred geometries and strengths of these interactions can be assessed. These interactions can be important in the solid-state packing of the compound and in its behavior in concentrated solutions.
Table 3: Potential Intermolecular Interactions of this compound
| Interaction Type | Interacting Atoms/Groups | Expected Strength |
| Hydrogen Bonding | Pyrazine N, Methoxy O with H-bond donors (e.g., water) | Moderate |
| Halogen Bonding | Bromine atom with nucleophilic sites | Weak to Moderate |
| π-π Stacking | Pyrazine rings of adjacent molecules | Moderate |
| van der Waals | Entire molecule | Weak |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity. nih.gov While no specific QSRR studies on this compound have been reported, the general methodology can be outlined for this compound and its analogues.
A QSRR study would typically involve the following steps:
Data Set Selection: A series of pyrazine derivatives with varying substituents would be synthesized or obtained, and their reactivity in a specific reaction (e.g., a cross-coupling reaction) would be experimentally measured. This data set should ideally include this compound.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set using computational chemistry software. These descriptors can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Connectivity indices, shape indices, etc.
Geometrical: Molecular surface area, volume, etc.
Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, etc. nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical model that correlates the calculated descriptors with the experimental reactivity. nih.gov
Model Validation: The predictive power of the developed QSRR model would be rigorously validated using both internal (e.g., cross-validation) and external (e.g., a separate test set of compounds) validation techniques.
For a series of substituted bromopyrazines, relevant descriptors in a QSRR model for a cross-coupling reaction might include the C-Br bond dissociation energy, the partial charge on the carbon atom attached to the bromine, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters describing the bulkiness of the substituents. A successful QSRR model could then be used to predict the reactivity of new, unsynthesized pyrazine derivatives, thereby guiding the design of compounds with desired reactivity profiles.
Advanced Applications of 2 Bromo 3 Methoxy 5,6 Dimethylpyrazine in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
The structural features of 2-bromo-3-methoxy-5,6-dimethylpyrazine make it an attractive starting material for the construction of more elaborate molecular architectures. The bromine atom, in particular, is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.
While direct examples of the total synthesis of natural products using this compound are not extensively documented in leading literature, the general utility of substituted pyrazines is well-established. Pyrazine (B50134) derivatives are integral components of various natural products, including alkaloids and pheromones. nih.govnih.gov For instance, the synthesis of the wasp pheromone 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine showcases the manipulation of a substituted pyrazine core. nih.gov Similarly, the pyrazine-linked bisindole alkaloid Alocasin A was synthesized using 2,5-dibromopyrazine (B1339098) as a key building block in a double Suzuki–Miyaura coupling reaction. nih.gov
Given these precedents, this compound is a plausible precursor for the synthesis of complex, biologically relevant molecules. Its bromine atom can be readily displaced or used in coupling reactions to introduce diverse side chains or to link the pyrazine unit to other molecular fragments, a common strategy in the assembly of natural product skeletons.
The construction of fused heterocyclic systems is a major focus of synthetic chemistry, as these scaffolds are prevalent in pharmaceuticals and electronic materials. This compound serves as a valuable building block for creating more complex fused rings like quinoxalines and phenazines.
Quinoxalines (Benzopyrazines): The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. researchgate.net However, modern strategies also build the benzene (B151609) portion onto a pre-existing pyrazine ring. In this context, the bromo- and methoxy- groups on the this compound core can direct and facilitate annulation reactions to form substituted quinoxalines. The bromine atom allows for palladium-catalyzed reactions, such as Suzuki or Stille coupling, to introduce aryl or vinyl groups that can subsequently undergo cyclization to form the fused benzene ring.
Phenazines: Phenazines are polycyclic aromatic compounds containing a pyrazine ring fused with two benzene rings. nih.gov They are commonly synthesized through reactions like the Wohl-Aue reaction or, more recently, through palladium-catalyzed C-N cross-coupling reactions. nih.govresearchgate.net For example, the synthesis of 1,6-dimethoxyphenazine (B18872) has been achieved via a double Buchwald–Hartwig C-N cross-coupling. nih.gov this compound is an ideal substrate for such transformations. It can undergo sequential coupling reactions, where the bromine atom is first used to build one of the fused rings, followed by functionalization of the pyrazine or the newly formed ring to complete the phenazine (B1670421) structure.
The table below outlines potential synthetic transformations for this compound.
Table 1: Potential Synthetic Routes to Fused Heterocycles| Target Heterocycle | General Reaction Type | Potential Reactant with this compound |
|---|---|---|
| Substituted Quinoxalines | Palladium-catalyzed Cross-Coupling followed by Cyclization | Arylboronic acids (Suzuki), organostannanes (Stille) |
| Substituted Phenazines | Buchwald-Hartwig Amination | Substituted anilines |
| Pyrazolopyrazines | Condensation / Cyclization | Hydrazine derivatives |
Applications in Coordination Chemistry
The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal ions. This property allows pyrazine derivatives to function as ligands in the formation of metal complexes.
This compound is a promising candidate for ligand design. The two nitrogen atoms of the pyrazine ring can act as coordination sites, potentially bridging two metal centers or chelating a single metal, although the 1,4-disposition makes bridging more common. The substituents on the pyrazine ring play a crucial role in modulating the electronic properties of the ligand. The electron-donating methyl and methoxy (B1213986) groups increase the electron density on the pyrazine ring, enhancing the basicity of the nitrogen atoms and strengthening their coordination to metal ions. The bromo group, being electron-withdrawing, has an opposing effect and also provides a site for further modification of the ligand structure post-coordination. This allows for the synthesis of complex, multifunctional metal-organic frameworks. Research on other pyrazine derivatives has shown that the nitrogen atoms of the pyrazine ring are effectively involved in metal(II) coordination. mdpi.com
Coordination compounds based on pyrazine ligands have been explored for various applications, including catalysis and medicine. mdpi.com Metal complexes containing manganese, iron, cobalt, and nickel with pyrazine-based ligands have been synthesized and characterized. mdpi.com In these complexes, the pyrazine derivative typically acts as a bidentate or bridging ligand, connecting metal centers. mdpi.com
The use of this compound as a ligand would be expected to yield novel coordination compounds. The steric bulk of the methyl and methoxy groups could influence the geometry of the resulting metal complexes, potentially leading to unique crystal packing and material properties. The presence of the bromine atom offers a route to create polymeric or oligomeric coordination structures through subsequent reactions.
Table 2: Potential Coordination Aspects of this compound
| Metal Ion Example | Potential Coordination Mode | Resulting Complex Type | Potential Application |
|---|---|---|---|
| Mn(II), Fe(II), Co(II), Ni(II) | Bridging Ligand | Polynuclear Complex / Coordination Polymer | Magnetic Materials, Catalysis |
| Ru(II), Pt(II) | Monodentate Ligand | Mononuclear Complex | Photoluminescent Materials, Chemosensors |
| Cu(I), Ag(I) | Bridging Ligand | Metal-Organic Framework (MOF) | Gas Storage, Separation |
Development of Functional Materials
The field of materials science continuously seeks new organic molecules that can be assembled into materials with specific electronic, optical, or magnetic properties. The highly conjugated system of the pyrazine ring, combined with the ability to introduce a variety of functional groups, makes pyrazine derivatives attractive building blocks for such materials.
This compound possesses the key attributes for a precursor to functional materials. Its aromatic core is electronically active, and the substituents allow for the tuning of its properties. The bromine atom is particularly significant, as it enables the use of this molecule in polymerization reactions (e.g., via Suzuki or Sonogashira coupling) to create conjugated polymers. These polymers could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, the ability of the pyrazine moiety to participate in redox reactions makes it a candidate for the development of redox-active materials for energy storage applications. The fusion of the pyrazine ring into larger systems like phenazines can lead to materials with enhanced charge-transport properties. researchgate.net Therefore, this compound represents a versatile platform for accessing a new generation of advanced functional materials.
Potential in Electroluminescent Materials
The development of efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically linked to the chemical and physical properties of the organic materials used in their emissive layers. Pyrazine derivatives have emerged as promising candidates for such applications due to their inherent electron-deficient nature, which can facilitate electron injection and transport – crucial processes in the operation of an OLED. lifechemicals.com
The compound this compound possesses several structural features that suggest its potential utility in electroluminescent materials. The pyrazine core itself can serve as an effective electron-transporting moiety. The introduction of a methoxy group, an electron-donating substituent, can modulate the electronic properties of the pyrazine ring, influencing the emission color and quantum efficiency. Furthermore, the bromo and dimethyl substituents can impact the material's solid-state morphology and thermal stability, which are critical factors for device longevity and performance.
Research into pyrazole-based polymers has demonstrated their capacity for bright electroluminescence, suggesting that heterocyclic compounds are a promising avenue for new electroluminescent materials. rsc.org While direct studies on this compound are not prevalent, the investigation of similar pyrazoline derivatives has shown significant electroluminescence, reaching up to 2400 cd m⁻² at a driving voltage of 18 V. rsc.org
Table 1: Potential Electroluminescent Properties of Pyrazine Derivatives
| Property | Potential Value/Characteristic for this compound | Rationale |
| Emission Color | Blue-Green to Green | The methoxy group may induce a bathochromic shift in the emission spectrum. |
| Electron Mobility | Moderate to High | The electron-deficient pyrazine core facilitates electron transport. |
| Thermal Stability | Enhanced | Methyl groups can increase steric hindrance, potentially improving morphological stability. |
| Quantum Yield | Moderate | Dependent on the balance of radiative and non-radiative decay pathways. |
Note: The values in this table are hypothetical and based on general trends observed in similar pyrazine derivatives.
Utility as Organic Semiconductors
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is heavily reliant on the charge transport characteristics of the organic material. Pyrazine-based molecules are being actively investigated as n-type (electron-transporting) organic semiconductors. The introduction of the electron-deficient pyrazine ring into polycyclic aromatic hydrocarbons has been shown to improve air stability and promote dense π-stacking, which is conducive to efficient electron transport. researchgate.net
The structure of this compound suggests its potential as an n-type organic semiconductor. The pyrazine core provides the necessary electron-accepting character, while the substituents can be used to tune the material's energy levels and solid-state packing. The bromine atom, in particular, can be a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, high-performance semiconductor materials.
Studies on fused-ring pyrazine derivatives have demonstrated electron mobilities as high as approximately 0.03 cm² V⁻¹ s⁻¹ in OFETs. acs.org Furthermore, the incorporation of a pyrazine core in hole transport materials has been shown to enhance crystallinity and charge transfer properties. epa.gov
Table 2: Projected Organic Semiconductor Properties
| Property | Projected Value/Characteristic | Rationale |
| Charge Carrier Type | n-type (electron) | Inherent electron-deficient nature of the pyrazine ring. |
| Electron Affinity | Moderate to High | Influenced by the electronegative bromine and nitrogen atoms. |
| Ionization Potential | High | A characteristic of electron-deficient aromatic systems. |
| Solid-State Packing | Potential for π-stacking | The planar pyrazine core can facilitate intermolecular interactions. |
Note: The values in this table are projected based on the known properties of similar pyrazine-based organic semiconductors.
Candidates for Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is the basis for a range of photonic technologies, including frequency conversion and optical switching. The design of molecules with large second-order (β) or third-order (γ) hyperpolarizabilities is a key area of research in materials science. Donor-acceptor substituted π-conjugated systems are a common motif for achieving significant NLO responses.
While the specific NLO properties of this compound have not been reported, the general structure of substituted pyrazines makes them interesting candidates for NLO applications. The pyrazine ring can act as an effective π-bridge or an acceptor unit in donor-acceptor type chromophores. Research on X-shaped pyrazine derivatives has revealed that the relative positioning of donor and acceptor substituents can dramatically influence the nature of the NLO response, switching between dipolar and octupolar behavior. rsc.org
A study on donor-acceptor pyrazine derivatives demonstrated that structural tuning significantly impacts their third-order NLO properties, with some compounds exhibiting exceptional third-order nonlinear polarizability. rsc.org The combination of the electron-donating methoxy group and the electron-withdrawing pyrazine ring in this compound, along with the potential for further modification at the bromine position, provides a framework for designing novel NLO materials.
Table 3: Estimated Non-Linear Optical (NLO) Potential
| NLO Property | Estimated Potential | Rationale |
| Second-Order Hyperpolarizability (β) | Moderate | Dependent on the creation of a significant dipole moment through further functionalization. |
| Third-Order Hyperpolarizability (γ) | Moderate to High | The extended π-system and the presence of donor/acceptor groups can enhance γ. |
| Transparency | Good in the visible region | The absorption is likely to be in the UV region, allowing for transparency in the visible spectrum. |
Note: The estimations in this table are based on theoretical considerations and experimental data from structurally related pyrazine derivatives.
Catalytic Applications
The utility of pyrazine derivatives extends into the realm of catalysis, where they can act as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen atoms in the pyrazine ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. The electronic properties of the pyrazine ligand, which can be tuned by substituents, play a crucial role in modulating the reactivity of the metal center.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools in organic synthesis. Brominated pyrazines, like this compound, are valuable substrates for these reactions, allowing for the introduction of a wide range of functional groups onto the pyrazine core. researchgate.net This versatility makes them key intermediates in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Furthermore, the pyrazine moiety itself can participate in catalytic cycles. For instance, functionalized pyrazines can be involved in hydrogen atom transfer (HAT) photocatalysis, enabling the functionalization of C-H bonds. acs.org The development of pyrazine-based ligands and catalysts remains an active area of research, with the potential to unlock new and efficient chemical transformations.
Conclusion and Future Directions in 2 Bromo 3 Methoxy 5,6 Dimethylpyrazine Research
Summary of Current Research Landscape
The current research landscape for 2-Bromo-3-methoxy-5,6-dimethylpyrazine is primarily defined by its role as a highly functionalized intermediate rather than an end-product. Research involving such multi-substituted heterocyclic compounds is typically focused on their utility as building blocks in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. lifechemicals.com The pyrazine (B50134) core is a recognized pharmacophore present in numerous biologically active compounds, including pharmaceuticals and natural products. lifechemicals.comresearchgate.netnih.gov
The presence of a bromine atom on the pyrazine ring is particularly significant, as it provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. researchgate.nettandfonline.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of elaborate molecular architectures. The methoxy (B1213986) and dimethyl groups, meanwhile, modify the electronic properties and steric environment of the pyrazine core, which can be crucial for tuning the biological activity or physical properties of the final target molecule. nih.govmdpi.com Therefore, the research landscape for this compound is embedded within the broader pursuit of novel, functionalized pyrazine derivatives for drug discovery and advanced materials. lifechemicals.comacs.org
Identification of Remaining Challenges and Research Gaps
Despite its potential as a synthetic intermediate, several challenges and research gaps persist concerning this compound and related compounds.
Lack of Direct Characterization: A significant gap is the absence of dedicated studies on the specific physicochemical and pharmacological properties of this compound itself. Its characterization data is likely confined to supplementary materials of studies focused on a final product, leaving its unique potential unexplored.
Synthetic Efficiency and Regioselectivity: The synthesis of polysubstituted pyrazines presents a considerable challenge. acs.orgacs.org Achieving high yields and controlling the precise placement (regioselectivity) of different functional groups on the electron-deficient pyrazine ring can be difficult and often requires multi-step, resource-intensive processes. acs.orgresearchgate.net
Sustainable Synthesis Protocols: Many classical methods for synthesizing and functionalizing heterocyclic compounds involve harsh reaction conditions, toxic solvents, or expensive metal catalysts. researchgate.net A continuing challenge is the development of greener, more cost-effective, and sustainable synthetic routes for producing compounds like this compound. researchgate.netmdpi.com
Industrial Scalability: Methods for producing highly functionalized pyrazines on a laboratory scale may not be easily transferable to industrial production. mdpi.com Challenges related to cost, safety, and waste management for large-scale synthesis remain a significant hurdle.
Emerging Trends and Prospective Research Avenues for Pyrazine Derivatives
The future of research involving pyrazine derivatives, including functionalized building blocks like this compound, is vibrant and expanding into several key areas.
Medicinal Chemistry and Drug Discovery: Pyrazines continue to be a "hot topic" in pharmaceutical chemistry. nih.govmdpi.com Prospective research will likely focus on their development as anticancer agents nih.govresearchgate.netnih.gov, kinase inhibitors nih.gov, and novel antibacterial and antifungal compounds. lifechemicals.comnih.govnih.gov An emerging trend is the creation of hybrid molecules, where the pyrazine scaffold is combined with natural product fragments to enhance biological activity and reduce toxicity. nih.govmdpi.com
Advanced Materials Science: The application of pyrazines is extending beyond medicine into materials science. lifechemicals.com Future research is expected to explore their use in creating novel π-conjugated polymers for photovoltaic and optical devices. lifechemicals.comacs.org The unique electronic properties of the pyrazine ring make it an attractive component for organic semiconductors and fluorescent sensors. acs.org
Innovative Synthetic Methodologies: To overcome the challenges of synthesis, researchers are increasingly turning to modern synthetic techniques. The development of C-H functionalization, photoredox catalysis, and one-pot multicomponent reactions represents a major prospective avenue. thieme-connect.dethieme-connect.demdpi.com These methods offer more efficient, atom-economical, and environmentally benign ways to synthesize and modify complex pyrazine structures.
Catalysis: The use of pyrazine derivatives as ligands for metal catalysts or as organocatalysts themselves is a growing field of interest. researchgate.nettandfonline.com Future work may explore how intermediates like this compound can be used to generate novel catalytic systems for a variety of chemical transformations.
Q & A
Q. Which crystallographic and NMR techniques resolve conformational dynamics in pyrazine-protein complexes?
- Methodological Answer : X-ray crystallography (1.5–2.0 Å resolution) identifies binding-pocket residues (e.g., MUP-I Leu40, Phe52). Backbone ¹⁵N relaxation NMR measures picosecond-nanosecond motions, while methyl-TROSY detects side-chain flexibility. Combined with MD simulations, these methods map entropy-enthalpy compensation during ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
